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Compound of Interest

Compound Name: Digoxin, diacetate

Cat. No.: B15476130

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research into digoxin, a cardiac
glycoside, as a potential therapeutic agent for cancer. It consolidates findings on its mechanism
of action, summarizes quantitative data from preclinical studies, and details common
experimental protocols.

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), has been used
for over two centuries to treat heart conditions such as congestive heart failure and atrial
arrhythmias.[1][2] In recent years, drug repositioning efforts have identified digoxin and other
cardiac glycosides as promising candidates for cancer therapy.[1][3][4] A growing body of
preclinical and epidemiological evidence suggests that digoxin can inhibit the growth of various
cancer cells, induce cell death, and potentially reduce the risk of metastasis.[1][5][6] This guide
explores the molecular mechanisms, experimental data, and methodologies underpinning the
anti-cancer potential of digoxin.

Core Mechanism of Action and Signaling Pathways

The primary molecular target of digoxin is the Na+/K+-ATPase pump, an enzyme crucial for
maintaining cellular ion homeostasis.[1][7][8] In many cancer cells, this pump is overexpressed,
making it a viable therapeutic target.[9] Digoxin's inhibition of Na+/K+-ATPase triggers a
cascade of intracellular events that collectively contribute to its anti-cancer effects.
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Key downstream effects include:

e lon Imbalance: Inhibition of the pump leads to an increase in intracellular sodium (Na+) and
a decrease in intracellular potassium (K+). This disrupts the Na+/Ca2+ exchanger, resulting
in an influx of intracellular calcium (Ca2+).[8][10][11]

« Induction of Apoptosis: Elevated intracellular Ca2+ levels can trigger the mitochondria-
mediated apoptosis pathway.[8][12]

» Signaling Pathway Modulation: Digoxin has been shown to interfere with several critical pro-
survival and pro-proliferative signaling pathways, including PISK/Akt/mTOR and NF-kB.[10]
[12][13][14]

« Inhibition of DNA Damage Repair: Recent studies indicate that digoxin can increase DNA
damage by promoting the generation of reactive oxygen species (ROS) and inhibiting both
double-strand and single-strand break repair mechanisms.[9]

» Disruption of Cell Adhesion: By altering ion balance, digoxin can weaken the cell-cell
adhesion within clusters of circulating tumor cells (CTCs), potentially reducing their
metastatic potential.[2][11][15][16][17]
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Caption: Digoxin's primary mechanism of action and downstream cellular effects.

Preclinical Efficacy: In Vitro Studies

Digoxin has demonstrated significant anti-cancer activity across a wide range of human cancer
cell lines. Its effects include inhibition of proliferation, induction of apoptosis and autophagy,

and reduction of metastatic potential.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in
inhibiting a specific biological or biochemical function. The following table summarizes the IC50
values of digoxin in various cancer cell lines as reported in the literature.
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. IC50 Value Exposure Time L
Cell Line Cancer Type Citation
(M) (h)
Non-Small Cell
A549 0.10 24 [9]
Lung
Non-Small Cell
H1299 0.12 24 [9]
Lung
] >0.1 (Inhibits at
SKOV-3 Ovarian 24-48 [18]
>10"7 M)
) Not specified;
HelLa Cervical ) 6-48 [6]
effective at 4 uM
Renal -
TK-10 0.003 - 0.033 Not Specified [19]

Adenocarcinoma

Note: IC50 values can vary based on the specific assay conditions and cell line characteristics.

Preclinical Efficacy: In Vivo Studies

Animal models, particularly xenografts in mice, have been used to evaluate the in vivo anti-
tumor efficacy of digoxin. These studies provide crucial data on the drug's ability to inhibit tumor

growth in a living system.

Quantitative Data: Tumor Growth Inhibition
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. Cancer Type / Treatment Tumor Growth L
Animal Model . . o Citation
Cell Line Details Inhibition
Human .
) . 44% reduction
Mice Neuroblastoma Not Specified [51[20]
(p=0.008)
(SH-SY5Y)
Murine )
) - 19% reduction
Mice Neuroblastoma Not Specified [51[20]
(p=0.007)
(Neuro-2a)
Zebrafish Non-Small Cell N o
Not Specified Potent inhibition 9]
Xenograft Lung (A549)
Enhanced
Nude Mouse Non-Small Cell Co-treatment )
) ) ) antitumor 9]
Xenograft Lung (A549) with Adriamycin i
efficacy

Clinical Research: Targeting Metastasis

While large-scale clinical trials for digoxin as a primary cancer treatment are limited, a notable
proof-of-concept trial has explored its use in reducing metastasis.

The DICCT Trial (Digoxin Induced Dissolution of CTC
Clusters)

A prospective, first-in-human trial investigated the effect of digoxin on circulating tumor cell
(CTC) clusters in patients with metastatic breast cancer.[21] CTC clusters are significantly more
metastatic than single CTCs.[11][15]

e Finding: In nine patients treated with a standard maintenance dose of digoxin, there was a
statistically significant mean reduction of 2.2 cells per CTC cluster.[11][17][21]

e Implication: This suggests that digoxin can partially dissolve these highly metastatic clusters,
potentially reducing the risk of new metastases forming.[2][11][16] The treatment was well-
tolerated with no related adverse events.[21]

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://ar.iiarjournals.org/content/anticanres/25/1A/207.full.pdf
https://scispace.com/papers/digoxin-inhibits-neuroblastoma-tumor-growth-in-mice-2ba93zetjy
https://ar.iiarjournals.org/content/anticanres/25/1A/207.full.pdf
https://scispace.com/papers/digoxin-inhibits-neuroblastoma-tumor-growth-in-mice-2ba93zetjy
https://pmc.ncbi.nlm.nih.gov/articles/PMC7059749/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7059749/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12003195/
https://www.futurity.org/digoxin-breast-cancer-cell-clusters-metastases-3266502/
https://organiclinic.com/digoxin-and-circulating-tumor-cells/
https://www.futurity.org/digoxin-breast-cancer-cell-clusters-metastases-3266502/
https://www.science20.com/news_staff/cardiac_medication_digoxin_off_label_reduces_risk_of_breast_cancer_metastases-257300
https://pmc.ncbi.nlm.nih.gov/articles/PMC12003195/
https://www.futura-sciences.com/en/this-100-year-old-treatment-could-change-the-fight-against-breast-cancer_17711/
https://www.futurity.org/digoxin-breast-cancer-cell-clusters-metastases-3266502/
https://www.biocompare.com/Life-Science-News/617374-Digoxin-Shows-Promise-in-Reducing-Breast-Cancer-Metastasis-Risk/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12003195/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15476130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

o
................. o
(Reduced Metastatic Potential)
=
e
(High Metastatic Potential)
RS e /_\ _ \\\/_\
j ©- © :

Click to download full resolution via product page

Caption: Digoxin weakens CTC adhesion, reducing cluster size and metastatic potential.

Experimental Protocols

This section provides generalized methodologies for key experiments commonly cited in

digoxin anti-cancer research.

General Experimental Workflow
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Caption: A typical workflow for evaluating a potential anti-cancer agent like digoxin.

Protocol 1: Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and
proliferation.

o Cell Seeding: Plate cancer cells (e.g., A549, H1299) in a 96-well plate at a predetermined
density and allow them to adhere overnight.[9]

o Treatment: Treat the cells with various concentrations of digoxin (and a vehicle control) for a
specified duration (e.g., 24, 48 hours).[9][18]

e MTT Addition: Add MTT (3-(4, 5-dimethyl-2-thiazolyl)-2, 5-diphenyl-2-H-tetrazolium bromide)
solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial
reductases will convert the yellow MTT to purple formazan crystals.[9]

» Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve
the formazan crystals.
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» Measurement: Read the absorbance of the solution using a microplate reader at a specific
wavelength (e.g., 570 nm).

» Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Plot the results to determine the IC50 value.

Protocol 2: DNA Damage (Comet Assay)

The comet assay (single-cell gel electrophoresis) is used to detect DNA damage at the level of
individual cells.

o Cell Treatment: Treat cells with digoxin for the desired time to induce potential DNA damage.

[9]

Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a
microscope slide pre-coated with normal melting point agarose.

Lysis: Immerse the slides in a lysis buffer (containing high salt and detergents) to break
down the cell membrane and nuclear envelope, leaving behind the DNA-protein complex
(nucleoid).

Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer. Apply
an electric field. Damaged DNA fragments will migrate away from the nucleoid, forming a
"comet tail."

Staining & Visualization: Stain the DNA with a fluorescent dye (e.qg., ethidium bromide) and
visualize using a fluorescence microscope.

Analysis: Quantify the amount of DNA damage by measuring the length and intensity of the
comet tail relative to the head using specialized software.

Protocol 3: In Vivo Xenograft Tumor Model

This model assesses the effect of a drug on tumor growth in a living organism.

¢ Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., SH-SY5Y
neuroblastoma cells) into the flank of immunocompromised mice (e.g., nude mice).[5][9]
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e Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 50-100 mms).

o Randomization & Treatment: Randomize the mice into a control group (vehicle) and a
treatment group (digoxin). Administer the treatment systemically (e.g., via intraperitoneal
injection) according to a predetermined schedule and dosage.[5]

e Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at
regular intervals (e.g., every 2-3 days) throughout the study. Calculate tumor volume using
the formula: (Length x Width?) / 2.

o Endpoint: Conclude the experiment when tumors in the control group reach a predetermined
maximum size. Euthanize the animals, and excise and weigh the tumors.

e Analysis: Compare the average tumor volume and weight between the treated and control
groups to determine the percentage of tumor growth inhibition.[5]

Conclusion and Future Directions

The research to date strongly supports the potential of digoxin as an anti-cancer agent, acting
through a multi-faceted mechanism centered on the inhibition of the Na+/K+-ATPase pump. It
demonstrates efficacy in vitro across numerous cell lines and in vivo in animal models.[5][7][9]
Furthermore, its ability to disrupt metastatic cell clusters at clinically relevant doses presents a
promising avenue for adjuvant therapy.[11][21]

Future research should focus on:

Conducting larger, randomized clinical trials to validate the findings on CTCs and assess
impacts on patient survival and disease progression.

 Investigating synergistic effects when combined with standard chemotherapy and targeted
agents.[9]

o Developing novel cardiac glycoside analogs with an improved therapeutic index, maximizing
anti-cancer activity while minimizing cardiotoxicity.[8]

« ldentifying biomarkers to predict which cancer types and patients are most likely to respond
to digoxin therapy.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7983234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7983234/
https://www.researchgate.net/publication/7460263_Digitoxin_Inhibits_the_Growth_of_Cancer_Cell_Lines_at_Concentrations_Commonly_Found_in_Cardiac_Patients
https://scispace.com/papers/digoxin-inhibits-neuroblastoma-tumor-growth-in-mice-2ba93zetjy
https://pmc.ncbi.nlm.nih.gov/articles/PMC12003195/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12003195/
https://www.benchchem.com/product/b15476130#digoxin-diacetate-as-a-potential-anti-cancer-agent-research
https://www.benchchem.com/product/b15476130#digoxin-diacetate-as-a-potential-anti-cancer-agent-research
https://www.benchchem.com/product/b15476130#digoxin-diacetate-as-a-potential-anti-cancer-agent-research
https://www.benchchem.com/product/b15476130#digoxin-diacetate-as-a-potential-anti-cancer-agent-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15476130?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15476130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

